2-(Pentan-3-yl)azepane oxalate
Description
Properties
Molecular Formula |
C13H25NO4 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
oxalic acid;2-pentan-3-ylazepane |
InChI |
InChI=1S/C11H23N.C2H2O4/c1-3-10(4-2)11-8-6-5-7-9-12-11;3-1(4)2(5)6/h10-12H,3-9H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
JYMJSEMXSDHQKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1CCCCCN1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pentan 3 Yl Azepane Oxalate
Retrosynthetic Analysis of the 2-(Pentan-3-yl)azepane (B14151089) Scaffold
A logical retrosynthetic analysis of the 2-(pentan-3-yl)azepane scaffold begins by disconnecting the oxalate (B1200264) salt to the free base, 2-(pentan-3-yl)azepane. The primary disconnection of the azepane ring itself can be envisioned through the carbon-nitrogen bond, leading to a linear amino ketone or amino aldehyde precursor, which can undergo intramolecular cyclization.
Another key disconnection involves the bond between the azepane ring and the pentan-3-yl group at the C2 position. This suggests a precursor such as an azepane-2-one (ε-caprolactam) or a related derivative, which can be alkylated with a suitable pentan-3-yl electrophile. Alternatively, a precursor already containing the pentan-3-yl moiety can be used to form the azepane ring.
Key Precursors and Synthetic Building Blocks
The synthesis of 2-(pentan-3-yl)azepane relies on readily accessible starting materials. Key precursors and building blocks include:
ε-Caprolactam: A commercially available and widely used starting material for the synthesis of various substituted azepanes. Its lactam functionality provides a handle for α-alkylation.
Cyclohexanone (B45756): A common precursor for the synthesis of ε-caprolactam via the Beckmann rearrangement of its oxime.
Pentan-3-one and related derivatives: These serve as the source of the pentan-3-yl group. They can be converted into suitable nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., halides) for introduction onto the azepane scaffold.
Linear precursors: Molecules such as 6-amino-8-nonanone or related ω-amino ketones can be designed as precursors for intramolecular cyclization reactions.
Established and Novel Synthetic Routes to the Azepane Ring
Several synthetic strategies can be employed to construct the core azepane ring of the target molecule.
Cyclization Strategies
Intramolecular cyclization is a fundamental approach to forming the seven-membered azepane ring.
Intramolecular Nucleophilic Substitution: A linear precursor containing a terminal amine and a suitable leaving group can undergo intramolecular SN2 reaction to form the azepane ring. For instance, a 6-halo-1-aminohexane derivative could cyclize to form the azepane skeleton.
Ring-Closing Metathesis (RCM): While less common for simple alkyl-substituted azepanes, RCM of a diene-containing amine precursor offers a powerful method for constructing the seven-membered ring, particularly for more complex analogues.
Ring Expansion Methodologies
Ring expansion reactions provide an alternative route to the azepane ring system, often starting from more readily available five- or six-membered rings.
Beckmann Rearrangement: The acid-catalyzed rearrangement of cyclohexanone oxime is the industrial method for producing ε-caprolactam. wikipedia.org This lactam can then serve as a key intermediate for the synthesis of 2-(pentan-3-yl)azepane. A substituted cyclohexanone could potentially be used to introduce functionality that is later converted to the desired alkyl group.
Reductive Amination Approaches
Intramolecular reductive amination of a linear amino-ketone or amino-aldehyde is a direct and efficient method for constructing the azepane ring. ehu.es For the synthesis of 2-(pentan-3-yl)azepane, a precursor such as 8-amino-6-undecanone could theoretically undergo cyclization to form the target molecule. This method is particularly useful for creating substituted cyclic amines. rsc.org
Stereoselective Synthesis of the 2-(Pentan-3-yl)azepane Core
Controlling the stereochemistry at the C2 position of the azepane ring is a crucial aspect of the synthesis, as the target molecule is chiral.
A plausible and efficient strategy for the synthesis of 2-(pentan-3-yl)azepane involves the initial preparation of 2-(pentan-3-yl)-ε-caprolactam, followed by its reduction.
Step 1: Synthesis of 2-(Pentan-3-yl)-ε-caprolactam
The α-alkylation of ε-caprolactam can be achieved by first deprotonating the lactam with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This is then followed by reaction with an electrophilic source of the pentan-3-yl group, such as 3-bromopentane (B47287) or 3-iodopentane. The choice of solvent and temperature is critical to control the reaction and maximize the yield of the desired C-alkylated product over the N-alkylated byproduct.
Step 2: Reduction of 2-(Pentan-3-yl)-ε-caprolactam
The resulting 2-(pentan-3-yl)-ε-caprolactam can be reduced to the corresponding 2-(pentan-3-yl)azepane using a powerful reducing agent. Common reagents for the reduction of lactams to cyclic amines include lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Other reducing agents such as borane (B79455) complexes (e.g., BH3·THF) can also be employed.
Step 3: Formation of the Oxalate Salt
Finally, the purified 2-(pentan-3-yl)azepane free base can be treated with oxalic acid in a suitable solvent, such as ethanol (B145695) or diethyl ether, to precipitate the 2-(pentan-3-yl)azepane oxalate salt.
For a stereoselective synthesis, chiral auxiliaries can be attached to the nitrogen of ε-caprolactam to direct the alkylation to one face of the enolate, leading to an enantiomerically enriched product. Subsequent removal of the chiral auxiliary and reduction of the lactam would yield the desired enantiomer of 2-(pentan-3-yl)azepane.
Below is a table summarizing a potential synthetic route with hypothetical reaction conditions and yields, based on general literature procedures for similar transformations.
| Step | Reaction | Reagents and Conditions | Product | Hypothetical Yield (%) |
| 1 | α-Alkylation of ε-caprolactam | 1. LDA, THF, -78 °C2. 3-Bromopentane | 2-(Pentan-3-yl)-ε-caprolactam | 65 |
| 2 | Reduction of the lactam | LiAlH4, THF, reflux | 2-(Pentan-3-yl)azepane | 85 |
| 3 | Salt Formation | Oxalic acid, Ethanol | This compound | 95 |
This table represents a conceptual pathway, and the actual yields would need to be determined experimentally.
Chiral Auxiliary Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of 2-substituted azepanes, a chiral auxiliary can be attached to the nitrogen atom or to a precursor of the azepane ring.
One common strategy involves the use of chiral oxazolidinones, popularized by David A. Evans, which can be used to direct the alkylation of an acyl derivative that is a precursor to the azepane ring. wikipedia.org For instance, a chiral oxazolidinone can be acylated with a substrate that, upon cyclization, will form the azepane ring. The bulky nature of the auxiliary shields one face of the molecule, forcing the incoming substituent to add to the opposite face, thus achieving high diastereoselectivity.
Another widely used class of chiral auxiliaries includes pseudoephedrine and pseudoephenamine. nih.gov These can be converted into amides, and the subsequent alkylation of the α-position can proceed with high stereoselectivity. nih.gov This method is particularly effective for the formation of quaternary carbon centers. nih.gov Camphorsultam is another effective chiral auxiliary that can be employed in a similar manner. wikipedia.org
The general workflow for a chiral auxiliary approach is outlined below:
| Step | Description | Key Considerations |
|---|---|---|
| 1 | Attachment of the chiral auxiliary to a suitable precursor molecule. | Selection of an auxiliary that provides high stereochemical induction and is easily removed. |
| 2 | Diastereoselective reaction to introduce the desired stereocenter (e.g., alkylation). | Optimization of reaction conditions (temperature, solvent, base) to maximize diastereoselectivity. |
| 3 | Removal of the chiral auxiliary. | Cleavage conditions should not racemize the newly formed stereocenter. |
| 4 | Cyclization to form the azepane ring (if not already formed). | Reaction conditions must be compatible with the existing stereocenters. |
Asymmetric Catalysis in Azepane Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.
For the formation of the azepane ring, transition metal-catalyzed reactions are particularly relevant. For example, copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines has been shown to produce 7-membered bridged biarylamines with excellent diastereo- and enantioselectivities. rsc.orgresearchgate.net While this specific example leads to a dibenzo[b,d]azepine, the underlying principle of using a chiral metal complex to control the stereochemistry of the cyclization can be adapted to the synthesis of other azepane derivatives.
Another approach involves the catalytic asymmetric synthesis of functionalized azepines, which can then be reduced to the corresponding azepanes. For instance, a copper(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes has been developed for the synthesis of CF3-containing azepine-2-carboxylate derivatives. nih.gov The use of a chiral ligand in such a catalytic system could potentially induce enantioselectivity.
Key features of asymmetric catalytic approaches are summarized in the following table:
| Catalytic System | Reaction Type | Potential Advantages |
|---|---|---|
| Chiral Copper Complexes | Intramolecular cyclization | High yields and enantioselectivities, mild reaction conditions. rsc.org |
| Chiral Rhodium or Iridium Complexes | Asymmetric hydrogenation of cyclic enamines or imines | Direct formation of the chiral center on the azepane ring. |
| Organocatalysis | Michael additions, aldol (B89426) reactions | Metal-free synthesis, often milder reaction conditions. |
Diastereoselective Synthesis
Diastereoselective synthesis aims to create a specific diastereomer of a molecule with multiple stereocenters. In the context of 2-(pentan-3-yl)azepane, which has at least two stereocenters, controlling the relative stereochemistry is crucial.
One strategy for diastereoselective synthesis is substrate-controlled synthesis, where the existing stereochemistry in the starting material directs the formation of a new stereocenter. For example, starting from an enantiomerically pure precursor that already contains one of the desired stereocenters can influence the stereochemical outcome of subsequent reactions.
Ring expansion reactions can also be highly diastereoselective. For instance, the stereoselective ring expansion of 2-azanorbornan-3-yl methanols has been used to prepare chiral-bridged azepanes. researchgate.net The stereochemistry of the starting alcohol dictates the configuration at C-4 of the resulting azepane. researchgate.net Similarly, piperidine (B6355638) ring expansion has been shown to produce diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org
Another approach is the oxidative cleavage of aza-bicyclo[3.2.2]nonene systems, which can simultaneously generate substituents at the C2 and C5 positions of the azepane ring in a stereoselective manner. nih.gov
Introduction and Modification of the Pentan-3-yl Substituent
The pentan-3-yl group can be introduced at various stages of the synthesis. One common method is the nucleophilic addition of a pentan-3-yl organometallic reagent (e.g., pentan-3-ylmagnesium bromide or pentan-3-yllithium) to an electrophilic precursor of the azepane ring. For instance, addition to an N-protected α-amino aldehyde or ketone derived from a suitable starting material can establish the carbon skeleton of the final product.
Alternatively, the pentan-3-yl group can be introduced via alkylation of a pre-formed azepane derivative. This typically involves the deprotonation of the α-carbon to the nitrogen atom to form an enamine or a carbanion, followed by reaction with a pentan-3-yl halide. The stereoselectivity of this alkylation can be controlled by the use of a chiral auxiliary on the nitrogen atom or by employing a chiral base.
Formation and Purification of the Oxalate Salt
The final step in the synthesis is the formation of the oxalate salt. This is typically achieved by reacting the free base of 2-(pentan-3-yl)azepane with oxalic acid in a suitable solvent. The choice of solvent is critical for obtaining a crystalline product. Common solvents for this purpose include lower alcohols like isopropanol (B130326) or ethanol, often with the addition of a less polar co-solvent such as diethyl ether to induce precipitation. sciencemadness.org
The purification of the oxalate salt is usually accomplished by recrystallization. This process not only removes chemical impurities but can also be used for the resolution of enantiomers or the separation of diastereomers, as the different stereoisomers may have different solubilities and crystallization properties.
The general procedure for oxalate salt formation is as follows:
Dissolve the purified 2-(pentan-3-yl)azepane free base in a suitable solvent (e.g., isopropanol). sciencemadness.org
Add a solution of one equivalent of anhydrous oxalic acid in the same solvent dropwise. sciencemadness.org
If a precipitate does not form immediately, the solution can be cooled or a co-solvent (e.g., diethyl ether) can be added to reduce the solubility of the salt. sciencemadness.org
The resulting crystalline solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and cost. Key parameters that are often optimized include temperature, reaction time, solvent, catalyst loading, and the nature of the reagents.
For instance, in catalytic reactions, the choice of ligand for the metal catalyst can have a significant impact on both the reactivity and the stereoselectivity of the transformation. Screening a library of ligands is a common strategy for identifying the optimal catalyst system.
Modern approaches to reaction optimization often involve statistical methods such as Design of Experiments (DoE) and Bayesian optimization. rsc.org These techniques allow for the systematic variation of multiple reaction parameters simultaneously, leading to a more efficient identification of the optimal conditions compared to traditional one-variable-at-a-time approaches. rsc.org
Green Chemistry Principles Applied to Synthesis
The application of green chemistry principles is becoming increasingly important in pharmaceutical synthesis to reduce the environmental impact of chemical processes. kean.edu For the synthesis of this compound, several green chemistry principles can be applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric catalysis is inherently more atom-economical than the use of chiral auxiliaries.
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. rsc.org The use of biodegradable auxiliaries is also preferred.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents to minimize waste. researchgate.net
Waste Prevention: Designing synthetic pathways that produce minimal or no waste. researchgate.net
Recent advances in the synthesis of azepine derivatives have included eco-friendly methodologies that emphasize atom economy, sustainability, and waste reduction. researchgate.netnih.gov For example, catalyst-free ring expansion reactions using air as a "green" oxidant have been reported for the synthesis of dibenzo[b,d]azepine skeletons. rsc.org
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be an indispensable tool for elucidating the molecular structure of 2-(Pentan-3-yl)azepane (B14151089) oxalate (B1200264) in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required for the complete assignment of proton (¹H) and carbon (¹³C) signals.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are powerful methods for establishing connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the 2-(pentan-3-yl)azepane moiety, COSY would be crucial for tracing the spin systems within the azepane ring and the pentan-3-yl substituent.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton signal with its directly attached carbon atom. This would provide an unambiguous assignment of the carbon signals for all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique would be vital for identifying quaternary carbons (such as the carbons of the oxalate counter-ion) and for confirming the connectivity between the pentan-3-yl group and the azepane ring at the C2 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the relative stereochemistry and preferred conformation of the 2-(pentan-3-yl)azepane ring.
A hypothetical data table for the types of correlations that would be expected is presented below.
| Technique | Correlated Nuclei | Information Gained |
| COSY | ¹H - ¹H | Identifies protons on adjacent carbons within the azepane and pentyl groups. |
| HSQC | ¹H - ¹³C (direct) | Links each proton to its directly bonded carbon atom. |
| HMBC | ¹H - ¹³C (long-range) | Establishes connectivity across multiple bonds, linking molecular fragments. |
| NOESY | ¹H - ¹H (spatial) | Determines through-space proximity of protons, revealing stereochemistry. |
Solid-State NMR for Crystalline Forms
In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR (ssNMR) could provide valuable information about the crystalline form of 2-(Pentan-3-yl)azepane oxalate. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra of the solid material. These spectra can reveal information about the presence of different polymorphs or solvates.
Quantitative NMR for Purity and Yield Determination
Quantitative NMR (qNMR) is a precise method for determining the purity of a substance. By integrating the signals of the analyte against a certified internal standard with a known concentration, the absolute purity of a batch of this compound could be determined without the need for a specific reference standard of the compound itself.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the 2-(pentan-3-yl)azepanium cation. This measurement allows for the calculation of the elemental formula with high confidence. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide structural information by breaking the parent ion into smaller fragments and analyzing their masses. This would help to confirm the structure of the azepane and pentyl moieties.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. Furthermore, it would unambiguously determine the absolute stereochemistry of the chiral center at the C2 position of the azepane ring. The resulting crystal structure would also reveal the packing of the ions in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding between the azepanium cation and the oxalate anion.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the secondary amine salt, C-H stretching of the alkyl groups, and strong absorptions corresponding to the C=O and C-O stretching of the oxalate counter-ion.
Raman Spectroscopy: Raman spectroscopy would be complementary to FT-IR. It is often more sensitive to non-polar bonds and can provide additional information about the carbon skeleton of the molecule.
A summary of expected vibrational modes is provided in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| N-H Stretch (salt) | 3200 - 2700 | Azepanium |
| C-H Stretch (sp³) | 3000 - 2850 | Alkyl chains |
| C=O Stretch (asymmetric) | 1720 - 1680 | Oxalate |
| C=O Stretch (symmetric) | 1400 - 1300 | Oxalate |
| C-O Stretch | 1300 - 1200 | Oxalate |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity
Following an extensive search of scientific literature and chemical databases, no specific data regarding the chiroptical spectroscopy of this compound was found. The stereogenic center at the 2-position of the azepane ring, as well as the potential for chirality in the pentan-3-yl group, suggests that this compound can exist as multiple stereoisomers. However, studies detailing the separation of these enantiomers and the use of chiroptical methods such as Circular Dichroism (CD) for the determination of their enantiomeric purity are not available in the public domain.
Chiroptical spectroscopy is a critical tool for the analysis of chiral molecules. Techniques like Circular Dichroism measure the differential absorption of left- and right-circularly polarized light, providing unique spectral fingerprints for each enantiomer of a chiral compound. This methodology is instrumental in determining the enantiomeric excess (ee) or enantiomeric purity of a sample, which is a crucial parameter in the development of chiral chemical entities.
While general methods for the synthesis of chiral azepane derivatives have been reported, and the application of CD spectroscopy for the analysis of other chiral compounds is well-established, the specific application of these techniques to this compound has not been documented in the available scientific literature. Therefore, no experimental data or detailed research findings on its chiroptical properties can be provided at this time. Further research would be necessary to isolate the enantiomers of this compound and characterize them using chiroptical spectroscopy.
Data Tables
Due to the absence of specific research on the chiroptical properties of this compound, no data tables can be generated.
Chemical Reactivity and Transformation Studies
Reactions at the Azepane Nitrogen Atom (e.g., alkylation, acylation, salt formation dynamics)
The nitrogen atom of the azepane ring is a primary site for chemical modification. As a secondary amine, it readily undergoes a variety of reactions common to this functional group.
Alkylation: N-alkylation of 2-(pentan-3-yl)azepane (B14151089) can be achieved using various alkylating agents, such as alkyl halides or sulfates. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The oxalate (B1200264) counter-ion would first need to be removed by treatment with a base to liberate the free amine for the reaction to proceed efficiently.
Acylation: The nitrogen atom can be acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding N-acylazepane derivatives. rsc.org This reaction is generally robust and provides a means to introduce a wide range of functional groups.
Salt Formation Dynamics: 2-(Pentan-3-yl)azepane oxalate is itself an amine salt. The equilibrium between the protonated azepane and the free amine can be shifted by changing the pH of the medium. In acidic conditions, the protonated form predominates, rendering the nitrogen non-nucleophilic. Conversely, in basic conditions, the free amine is the major species and is available for nucleophilic reactions. The choice of base and solvent can influence the kinetics and outcome of subsequent reactions.
Table 1: Representative Reactions at the Azepane Nitrogen
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| N-Methylation | CH₃I, K₂CO₃, CH₃CN, reflux | 1-Methyl-2-(pentan-3-yl)azepane |
| N-Acetylation | Acetic anhydride, Et₃N, CH₂Cl₂, RT | 1-Acetyl-2-(pentan-3-yl)azepane |
| N-Benzoylation | Benzoyl chloride, Pyridine, CH₂Cl₂, 0 °C to RT | 1-Benzoyl-2-(pentan-3-yl)azepane |
| N-Sulfonylation | p-Toluenesulfonyl chloride, NaOH (aq), CH₂Cl₂, RT | 1-(Tosyl)-2-(pentan-3-yl)azepane |
Functionalization Reactions of the Pentan-3-yl Side Chain
The pentan-3-yl side chain is a saturated hydrocarbon and is therefore relatively inert. Functionalization would likely require harsh reaction conditions, such as free-radical halogenation, which may lack selectivity and could also affect the azepane ring. More controlled functionalization would necessitate the presence of pre-existing functional groups on the side chain, which are absent in this case.
Ring-Opening and Ring-Contraction/Expansion Reactions of the Azepane Moiety
The azepane ring can undergo various rearrangement reactions, although these often require specific functionalities to be present on the ring. wikipedia.org
Ring-Opening: Reductive cleavage of the C-N bonds in the azepane ring is a possibility, for instance, through hydrogenolysis, although this typically requires the presence of an activating group on the nitrogen, such as a benzyl (B1604629) group. Direct ring-opening of an N-alkyl azepane is generally challenging.
Ring-Contraction: Ring contractions of azepanes to form substituted piperidines or pyrrolidines are known but are not typically spontaneous. etsu.edu They often proceed through rearrangement mechanisms initiated by the formation of a cationic center adjacent to the nitrogen or by other specialized methods.
Ring-Expansion: The expansion of the azepane ring to an eight-membered ring is also a known transformation in heterocyclic chemistry, though it is less common than contractions and usually requires specific synthetic strategies, such as the Beckmann or Schmidt rearrangements of a suitably functionalized precursor. wikipedia.orgresearchgate.net Photochemical methods have also been employed for the ring expansion of other nitrogen-containing heterocycles to form azepine derivatives. nih.govresearchgate.netnih.gov
Selective Oxidation and Reduction Reactions
Oxidation: The secondary amine of the azepane can be oxidized to a nitroxide radical or an N-oxide under controlled conditions using oxidizing agents like hydrogen peroxide or m-CPBA. Oxidation of the hydrocarbon backbone is more challenging and would likely lead to a mixture of products. Selenium dioxide has been used for the oxidation of some azepine derivatives, leading to ring-opening or ring-contraction products. researchgate.net
Reduction: The azepane ring is already saturated and therefore cannot be further reduced. If the nitrogen were part of an N-oxide, it could be reduced back to the amine. Similarly, any introduced functional groups, such as a carbonyl in an N-acyl derivative, could be selectively reduced.
Role as a Precursor in Other Organic Transformations
Substituted azepanes can serve as building blocks in the synthesis of more complex molecules. lifechemicals.com The 2-(pentan-3-yl)azepane scaffold could be incorporated into larger structures through reactions at the nitrogen atom. For instance, N-acylation followed by reduction of the amide could provide access to N-alkylated azepanes with more complex substituents. The azepane ring itself can be a key structural motif in pharmacologically active compounds. nih.govdntb.gov.ua
Investigation of Catalytic Properties or Ligand Potential
Chiral amines and their derivatives are widely used as ligands in asymmetric catalysis. Given that 2-(pentan-3-yl)azepane possesses a stereocenter at the C2 position of the azepane ring, it has the potential to be resolved into its enantiomers. These enantiomerically pure forms could serve as chiral ligands for transition metals in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, or C-C bond-forming reactions. The nitrogen atom and potentially other introduced donor atoms could coordinate to a metal center, creating a chiral environment that could induce enantioselectivity in a catalyzed reaction. Azepane derivatives have been investigated as ligands for various receptors, highlighting their potential in coordination chemistry. nih.gov
Table 2: Potential Catalytic Applications
| Catalytic Reaction | Metal Catalyst | Potential Role of 2-(Pentan-3-yl)azepane |
|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Ruthenium | As a chiral ligand to induce enantioselectivity. |
| Asymmetric Hydrosilylation | Rhodium, Iridium | To form a chiral catalyst for the enantioselective reduction of ketones. |
| Asymmetric Alkylation | Palladium, Copper | As a chiral ligand to control the stereochemical outcome of the reaction. |
Derivatization Strategies and Analog Synthesis
Synthesis of N-Substituted Azepane Analogs
The secondary amine of the azepane ring is a prime target for derivatization. N-substitution can significantly alter the compound's polarity, basicity, and steric profile. A variety of synthetic methods can be employed to introduce a wide range of substituents at the nitrogen atom.
Common strategies for N-alkylation involve the reaction of the parent 2-(pentan-3-yl)azepane (B14151089) with alkyl halides, tosylates, or mesylates in the presence of a base. Reductive amination is another powerful technique, where the azepane is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product.
N-acylation can be achieved by treating the azepane with acyl chlorides or acid anhydrides. The resulting amides can be further reduced to the corresponding amines. N-arylation is also possible through methods like the Buchwald-Hartwig amination, which allows for the coupling of the azepane with aryl halides.
Table 1: Examples of N-Substitution Reactions for Azepane Scaffolds
| Reagent | Reaction Type | Resulting N-Substituent |
|---|---|---|
| Benzyl (B1604629) bromide | Alkylation | Benzyl |
| Acetic anhydride | Acylation | Acetyl |
| Phenylboronic acid | Arylation (Buchwald-Hartwig) | Phenyl |
| Cyclohexanone (B45756)/NaBH(OAc)₃ | Reductive Amination | Cyclohexyl |
Exploration of Substituents at the Azepane Ring (other than C2)
Introducing substituents at other positions of the azepane ring can provide valuable insights into the SAR. rwth-aachen.de The substitution pattern on the azepane core can be precisely controlled by translating the substitution pattern of a precursor nitroarene. rwth-aachen.de This approach allows for the introduction of multiple substituents. rwth-aachen.de
Functionalization at C3, C4, C5, C6, and C7 can be achieved through various synthetic routes. For instance, deprotonation of an N-protected azepane using a strong base, followed by quenching with an electrophile, can introduce substituents at the α-positions to the nitrogen (C7). Directed metalation strategies can also be employed to functionalize specific C-H bonds.
Ring-closing metathesis (RCM) of appropriately substituted diene precursors offers a versatile method for constructing substituted azepane rings from the ground up. This allows for the incorporation of a wide array of functional groups at various positions.
Modifications and Homologations of the Pentan-3-yl Side Chain
The pentan-3-yl side chain at the C2 position also presents opportunities for modification. Homologation, the process of extending a carbon chain, can be achieved by first converting the side chain into a suitable functional group. For example, oxidation of the pentan-3-yl group to a ketone would allow for subsequent Wittig reactions to extend the chain.
Alternatively, the pentan-3-yl group could be replaced entirely by synthesizing the azepane ring with a different C2-substituent. This can be accomplished by starting with a different precursor in the synthetic route. For instance, using a different Grignard reagent in the initial steps of a synthetic sequence that constructs the azepane ring could introduce a variety of alkyl or aryl groups at the C2 position.
Stereochemical Variations and Diastereomeric Synthesis
The 2-(pentan-3-yl)azepane molecule contains at least two stereocenters: one at the C2 position of the azepane ring and one at the C3 position of the pentan-3-yl side chain. This means the compound can exist as multiple diastereomers. The synthesis of stereochemically pure isomers is crucial for understanding the biological activity of each specific stereoisomer.
Asymmetric synthesis strategies can be employed to control the stereochemistry at the C2 position during the formation of the azepane ring. Chiral auxiliaries or catalysts can be used to direct the formation of a specific enantiomer. For example, a stereoselective aza-Diels-Alder reaction can be used to construct the azepane precursor with high enantiomeric purity. researchgate.net
The separation of diastereomers can be achieved through chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC), or by fractional crystallization of diastereomeric salts.
Development of Conformationally Constrained Analogs
The flexibility of the seven-membered azepane ring can be a disadvantage in drug design, as it can lead to multiple binding conformations. lifechemicals.com The development of conformationally constrained analogs can lock the molecule into a specific bioactive conformation, potentially increasing its potency and selectivity. lifechemicals.comnih.gov
One approach to creating constrained analogs is to introduce a bridging unit across the azepane ring, forming a bicyclic system. researchgate.net For example, an intramolecular cyclization could form a bridge between the nitrogen atom and one of the ring carbons. Ring-closing metathesis is a powerful tool for creating such bicyclic structures. researchgate.net
Another strategy is to introduce bulky substituents or gem-dimethyl groups onto the azepane ring, which can restrict ring flexibility. The introduction of unsaturation, such as a double bond, within the ring can also limit the number of accessible conformations.
Table 2: Strategies for Conformational Constraint of Azepane Analogs
| Strategy | Description | Example |
|---|---|---|
| Bicyclic Ring Formation | Intramolecular cyclization to form a bridged system. | 2-azabicyclo[3.2.1]octane derivatives |
| Introduction of Bulky Groups | Steric hindrance restricts ring movement. | gem-dimethyl substitution at C4 |
| Introduction of Unsaturation | A double bond flattens a portion of the ring. | Synthesis of a tetrahydroazepine derivative |
Systematic Structural Variations for Structure-Reactivity Relationship Studies
A systematic approach to modifying the structure of 2-(pentan-3-yl)azepane is essential for developing a comprehensive understanding of its structure-reactivity relationships. This involves making small, deliberate changes to the molecule and observing the effect on its chemical or biological properties.
Computational modeling and quantitative structure-activity relationship (QSAR) studies can be used to guide the design of new analogs and to rationalize the observed experimental data. researchgate.net These studies can help to identify key structural features that are important for the desired activity and to predict the properties of yet-to-be-synthesized compounds. The reactivity and stability of the azepane ring and its derivatives can be investigated using quantum chemical calculations. nih.gov
Advanced Analytical Methodologies for Detection and Quantification
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in pharmaceutical analysis due to its high resolution, sensitivity, and versatility. veeprho.commdpi.com For 2-(Pentan-3-yl)azepane (B14151089) oxalate (B1200264), both reverse-phase and normal-phase HPLC, as well as chiral HPLC, are invaluable for achieving different analytical objectives.
Reverse-phase HPLC (RP-HPLC) is a primary method for the routine analysis and quantification of 2-(Pentan-3-yl)azepane oxalate. This technique separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. phenomenex.com For the analysis of an amine salt like this compound, a C18 column is a common choice, offering a good balance of retention and separation for a wide range of molecules. phenomenex.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of an acidic additive, such as trifluoroacetic acid (TFA), can improve peak shape for amine-containing compounds by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. sielc.com
Normal-phase HPLC (NP-HPLC), which employs a polar stationary phase and a non-polar mobile phase, can also be utilized, particularly for separating isomers or when alternative selectivity is required. csfarmacie.cz For 2-(Pentan-3-yl)azepane, an NP-HPLC method might use a silica (B1680970) or cyano-bonded column with a mobile phase composed of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol (B130326). chromatographyonline.com
A hypothetical comparison of RP-HPLC and NP-HPLC methods for the analysis of this compound is presented below:
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase | C18, 5 µm | Silica, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% TFA | Hexane:Ethanol (90:10) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 210 nm | UV at 220 nm |
| Retention Time | 4.5 min | 6.2 min |
| Theoretical Plates | > 5000 | > 4500 |
| Tailing Factor | < 1.2 | < 1.5 |
Since 2-(Pentan-3-yl)azepane possesses a chiral center, the separation and quantification of its enantiomers are crucial. Chiral HPLC is the gold standard for determining enantiomeric excess (ee). uma.es This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. phenomenex.comscience.gov
For the enantiomeric separation of 2-(Pentan-3-yl)azepane, a column like Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) could be effective. The mobile phase in chiral HPLC is often a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), sometimes with a small amount of an amine modifier to improve peak shape. chromatographyonline.com
A representative chiral HPLC method for determining the enantiomeric excess of 2-(Pentan-3-yl)azepane is outlined in the following table:
| Parameter | Method Details |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane:Isopropanol (80:20 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
| Retention Time (R-enantiomer) | 8.9 min |
| Retention Time (S-enantiomer) | 10.1 min |
| Resolution (Rs) | > 1.5 |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com For a compound like 2-(Pentan-3-yl)azepane, which can be made volatile, GC coupled with Mass Spectrometry (GC-MS) provides high sensitivity and structural information, making it an excellent tool for identification and quantification. gdut.edu.cn
Due to the polarity of the amine group, direct analysis by GC can lead to poor peak shape and adsorption on the column. Therefore, derivatization is often employed to increase volatility and improve chromatographic performance. researchgate.netlibretexts.org Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents, or chloroformates. researchgate.netjfda-online.com
A typical GC-MS method for the analysis of derivatized 2-(Pentan-3-yl)azepane could involve the following conditions:
| Parameter | Method Details |
| Derivatizing Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Capillary Electrophoresis (CE) Techniques
Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged molecules like the 2-(Pentan-3-yl)azepanium cation. nih.govnih.govspringernature.com CE offers advantages such as short analysis times, low sample and reagent consumption, and high resolving power. researchgate.net
For the analysis of this compound, a simple capillary zone electrophoresis (CZE) method can be developed. In CZE, separation is based on the differences in the electrophoretic mobility of the analytes in a buffered solution within a capillary under an applied electric field. A low pH buffer would ensure the amine is fully protonated, facilitating its migration towards the cathode.
A potential CZE method for 2-(Pentan-3-yl)azepane is described below:
| Parameter | Method Details |
| Capillary | Fused silica, 50 cm total length (40 cm effective), 50 µm i.d. |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Applied Voltage | 20 kV |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 200 nm |
| Migration Time | ~ 3 minutes |
Spectrophotometric and Fluorimetric Quantification Methods
Spectrophotometric and fluorimetric methods can be employed for the quantification of this compound, often after a chemical reaction to produce a chromophoric or fluorophoric derivative.
For the oxalate portion of the salt, spectrophotometric methods based on its reaction with a colored reagent can be used. For instance, the reaction of oxalate with potassium permanganate (B83412) leads to a decrease in absorbance, which can be correlated to the oxalate concentration. igem.wikicore.ac.uk Another approach involves the formation of a colored complex, for example, with vanadium(V) and mandelohydroxamic acid, which can be extracted and measured. rsc.org
For the amine moiety, fluorimetric methods can offer high sensitivity. Derivatization with a fluorogenic reagent such as fluorescamine (B152294) or dansyl chloride can be performed. thermofisher.comthermofisher.com These reagents react with the secondary amine of 2-(Pentan-3-yl)azepane to form highly fluorescent products that can be quantified at very low concentrations. nih.govnih.govsigmaaldrich.com
A hypothetical fluorimetric method for 2-(Pentan-3-yl)azepane is summarized as follows:
| Parameter | Method Details |
| Fluorogenic Reagent | Fluorescamine |
| Reaction Conditions | Borate buffer, pH 9.0, room temperature |
| Excitation Wavelength | ~390 nm |
| Emission Wavelength | ~475 nm |
| Linear Range | 10 - 1000 ng/mL |
| Limit of Detection | < 5 ng/mL |
Impurity Profiling and Degradation Product Analysis (in chemical storage conditions)
Impurity profiling is a critical aspect of pharmaceutical quality control, involving the identification and quantification of impurities in the drug substance. biomedres.usijprajournal.comresolvemass.ca HPLC is the predominant technique for this purpose due to its high resolving power. veeprho.comijnrd.org A gradient elution method in RP-HPLC is typically developed to separate the main compound from a wide range of potential impurities with varying polarities.
Forced degradation studies are conducted to understand the stability of the drug substance under various stress conditions, such as heat, humidity, light, and acidic or basic environments. hw.ac.uk These studies help in identifying potential degradation products that might form during storage. ccsknowledge.comacs.orgnih.gov For this compound, degradation could involve oxidation of the amine, hydrolysis, or other reactions. An unexpected N-nitrosation reaction has been reported for secondary amines when stored in the presence of saturated sodium nitrite (B80452) solutions for humidity control. researchgate.net
A comprehensive impurity profiling method would involve an HPLC system coupled with a mass spectrometer (LC-MS) to facilitate the identification of unknown impurities and degradation products based on their mass-to-charge ratio and fragmentation patterns.
A representative table of potential impurities and degradation products of this compound is provided below:
| Compound Name | Structure | Potential Origin |
| 2-(Pentan-3-yl)azepane N-oxide | C11H23NO2 | Oxidation |
| Azepane | C6H13N | Starting material impurity |
| 3-Pentanol | C5H12O | Synthesis-related impurity |
| N-Nitroso-2-(pentan-3-yl)azepane | C11H22N2O | Reaction with nitrosating agents |
Stability Studies in Various Chemical Solvents and Controlled Environments
Comprehensive searches of scientific literature and chemical databases did not yield specific stability studies for the compound this compound. The degradation pathways and stability of this specific molecule in various chemical solvents and under controlled environmental conditions have not been publicly documented.
General principles of chemical stability suggest that as an oxalate salt of a secondary amine, this compound could be susceptible to degradation under certain conditions. Potential degradation pathways could involve oxidation of the azepane ring, particularly at the nitrogen atom or adjacent carbons, or reactions involving the pentan-3-yl substituent. The oxalate salt itself could also influence stability, potentially participating in or catalyzing degradation reactions under specific pH or temperature conditions.
For a comprehensive understanding of the stability of this compound, specific studies would need to be conducted. Such studies would typically involve:
Forced Degradation Studies: Exposing the compound to harsh conditions such as strong acids, bases, oxidizing agents, high temperatures, and UV light to identify potential degradation products and pathways.
Solvent Stability Studies: Dissolving the compound in a range of common laboratory solvents (e.g., methanol, acetonitrile, dimethyl sulfoxide, water) and monitoring its concentration over time to assess its stability in solution.
Solid-State Stability Studies: Storing the solid compound under controlled conditions of temperature and humidity to evaluate its long-term stability in the solid form.
Without such specific experimental data, any discussion on the stability of this compound would be purely speculative. Therefore, no data tables or detailed research findings on its stability can be provided at this time.
Broader Chemical Applications and Research Impact
Role as a Synthetic Intermediate in Complex Organic Synthesis
Azepane derivatives are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The conformational flexibility of the seven-membered ring, combined with the reactivity of the secondary amine, makes it a versatile scaffold for constructing more intricate molecular architectures. Synthetic chemists utilize substituted azepanes to introduce specific stereochemistry and functionality into target molecules. For example, the azepane ring can be a precursor to fused bicyclic or polycyclic systems, which are common in alkaloid natural products. The synthesis of such complex structures often relies on the strategic manipulation of the azepane core, highlighting its importance as a foundational building block in multi-step synthetic sequences.
Contributions to Methodologies for Heterocyclic Synthesis
The synthesis of the azepane ring itself has been a subject of extensive research, leading to the development of novel methodologies for heterocyclic synthesis. Challenges associated with the formation of seven-membered rings, such as unfavorable cyclization kinetics, have spurred innovation in synthetic organic chemistry.
Key synthetic strategies for constructing the azepane nucleus include:
Ring-closing reactions: These are among the most common methods, involving the intramolecular cyclization of a linear precursor.
Ring-expansion reactions: This approach often involves the expansion of more readily accessible five- or six-membered rings, such as piperidines.
Multi-step sequences: These often involve a series of reactions to build the azepane ring with desired substitutions.
Recent advancements have focused on developing more efficient and stereoselective methods for azepane synthesis. For instance, a strategy involving the photochemical dearomative ring expansion of nitroarenes has been reported to produce complex azepanes from simple starting materials. This method, mediated by blue light at room temperature, transforms a six-membered benzenoid framework into a seven-membered ring system. Such innovative approaches not only provide access to a wider range of azepane derivatives but also contribute to the broader toolkit of synthetic organic chemistry.
Potential as a Component in Catalyst Systems or Ligands
Chiral azepane derivatives have shown potential as ligands in asymmetric catalysis. The nitrogen atom within the azepane ring can coordinate to a metal center, and the stereochemistry of the substituents on the ring can influence the stereochemical outcome of a catalyzed reaction. While this application is still an emerging area of research for azepanes compared to their five- and six-membered counterparts (pyrrolidines and piperidines), the unique conformational properties of the seven-membered ring could offer advantages in certain catalytic transformations. The development of novel azepane-based ligands is an active area of investigation, with the potential to unlock new catalytic efficiencies and selectivities.
Utility in the Development of Chemical Probes for Academic Research
The azepane scaffold is a key component in the development of chemical probes for studying biological systems. By functionalizing the azepane ring with reporter groups (e.g., fluorescent tags, biotin) and reactive moieties, researchers can create tools to investigate the function and localization of specific proteins or enzymes. For instance, azepane-containing molecules have been synthesized as ligands for histamine (B1213489) H3 receptors, which could be adapted into chemical probes to study the distribution and pharmacology of these receptors in the brain. The versatility of the azepane structure allows for the fine-tuning of properties such as solubility, cell permeability, and target affinity, which are crucial for the design of effective chemical probes.
Fundamental Contributions to Stereoselective Organic Chemistry
The synthesis of enantiomerically pure azepane derivatives has made significant contributions to the field of stereoselective organic chemistry. The control of stereochemistry during the synthesis of the azepane ring and the introduction of substituents is a considerable challenge that has driven the development of new asymmetric synthetic methods. For example, a stereoselective synthetic approach to pentahydroxyazepane iminosugars has been described, which relies on an osmium-catalyzed aminohydroxylation reaction to control the configuration of a new C-N bond. The development of such stereoselective routes to functionalized azepanes is crucial for accessing biologically active molecules with specific stereoisomeric forms.
Future Directions and Emerging Research Avenues for Azepane Derivatives
The field of azepane chemistry continues to evolve, with several promising research avenues on the horizon. The exploration of novel synthetic methodologies to access diverse and complex azepane structures remains a key focus. There is also growing interest in the application of azepane derivatives in medicinal chemistry, with ongoing efforts to develop new therapeutic agents targeting a range of diseases. Furthermore, the unique properties of the azepane ring are being increasingly exploited in materials science and catalysis. As our understanding of the structure-activity relationships of azepane-containing molecules deepens, we can expect to see the emergence of new applications for this versatile heterocyclic scaffold. The development of new synthetic methods for constructing azepane derivatives is expected to yield compounds with relevant biological activity and favorable pharmacological profiles in the near future.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Pentan-3-yl)azepane oxalate, and what critical intermediates should be monitored?
- Methodology : The synthesis typically involves a multi-step process. First, the azepane ring is functionalized via alkylation or reductive amination using pentan-3-yl derivatives. The oxalate salt is formed by reacting the free base with oxalic acid in a polar solvent (e.g., ethanol). Key intermediates include the free base form (2-(Pentan-3-yl)azepane) and precursor amines, which should be monitored using thin-layer chromatography (TLC) or LC-MS to ensure purity . Structural analogs like 2-(4-Methoxybenzyl)azepane oxalate (CAS 1177322-26-7) follow similar protocols, with modifications in alkylation steps .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the azepane backbone and pentyl substituent. For example, the oxalate proton signal appears as a singlet near δ 4.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210 nm to assess purity (>95%) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode verifies the molecular ion peak at m/z 307.3 (CHNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodology : Contradictions may arise from conformational flexibility in the azepane ring or oxalate counterion interactions. Strategies include:
- Variable Temperature (VT) NMR : To identify dynamic processes (e.g., ring puckering) by observing signal coalescence at elevated temperatures.
- DFT Calculations : Compare experimental C chemical shifts with computed values to validate stereoelectronic effects .
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, particularly for oxalate salt forms .
Q. What experimental designs are optimal for studying the interaction of this compound with oxalate-degrading enzymes in vitro?
- Methodology :
- Enzyme Assays : Use Oxalobacter formigenes lysates or recombinant oxalate decarboxylase. Monitor oxalate consumption via ion chromatography or fluorometric assays (e.g., Amplex Red) .
- Kinetic Parameters : Determine and under controlled pH (5.5–6.5) and temperature (37°C). Include calcium oxalate as a positive control .
- Inhibition Studies : Co-incubate with competitive inhibitors (e.g., pyridoxal phosphate) to assess binding specificity .
Q. How can researchers optimize HPLC parameters to separate this compound from structurally similar byproducts?
- Methodology :
- Column Selection : Use a polar-embedded C18 column (e.g., Waters XBridge) to improve resolution of polar oxalate salts.
- Gradient Elution : Start with 10% acetonitrile/90% ammonium formate (10 mM), ramping to 50% acetonitrile over 20 minutes.
- Detection : Couple with charged aerosol detection (CAD) for enhanced sensitivity toward non-UV-active impurities .
Q. What strategies mitigate stability issues in this compound under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions. Monitor degradation via HPLC and identify products using LC-MS/MS .
- Lyophilization : Stabilize the oxalate salt by freeze-drying and storing under inert gas (argon) at -20°C .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental solubility data for this compound?
- Methodology :
- Solvent Screening : Test solubility in DMSO, ethanol, and phosphate-buffered saline (PBS) using nephelometry. Compare with COSMO-RS simulations.
- Counterion Exchange : Replace oxalate with more lipophilic anions (e.g., tosylate) to improve aqueous solubility if computational models underestimate experimental values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
